Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide
CAS No.: 1177351-45-9
Cat. No.: VC2460350
Molecular Formula: C10H10BrClN2O2
Molecular Weight: 305.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177351-45-9 |
|---|---|
| Molecular Formula | C10H10BrClN2O2 |
| Molecular Weight | 305.55 g/mol |
| IUPAC Name | ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |
| Standard InChI Key | SAFZYURXJDFHTM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |
Introduction
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound that combines the imidazo[1,2-a]pyridine core with an ethyl ester group and a chlorine atom at the 6-position, along with a hydrobromide salt. This compound is of interest in various scientific fields due to its potential applications in pharmaceutical synthesis and research.
Synthesis and Preparation
The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate, the base compound, typically involves the reaction of 2-amino-5-chloropyridine with ethyl 2-bromopyruvate in a solvent like 1,2-dimethoxyethane. The resulting ester can then be converted into its hydrobromide form through appropriate salt formation methods.
Applications
While specific applications of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide are not widely documented, its base compound is known for its utility in pharmaceutical synthesis and scientific research. The imidazo[1,2-a]pyridine core is versatile and can be used in developing drugs targeting neurological disorders and other therapeutic areas.
Safety and Handling
Safety information for handling Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide includes proper storage in a dry environment and adherence to standard laboratory safety protocols when handling chemical compounds.
Research Findings
Research on compounds similar to Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate often focuses on their potential as pharmaceutical intermediates. The imidazo[1,2-a]pyridine structure is of particular interest due to its reactivity and versatility in medicinal chemistry.
Table: Comparison of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate and Its Hydrobromide
| Property | Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate | Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate Hydrobromide |
|---|---|---|
| CAS No. | 67625-38-1 | Not specified |
| Molecular Formula | C10H9ClN2O2 | C10H10BrClN2O2 |
| Molecular Weight | 224.64 g/mol | 305.56 g/mol |
| MDL Number | MFCD02186220 | MFCD04149854 |
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